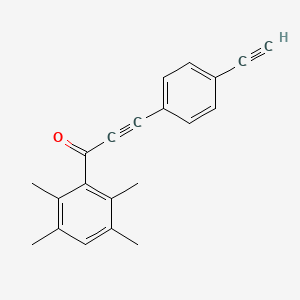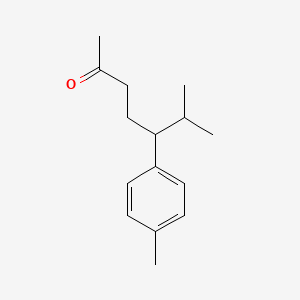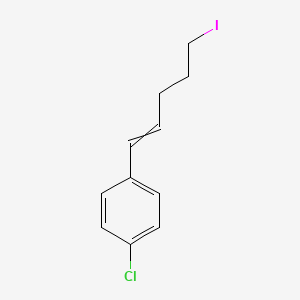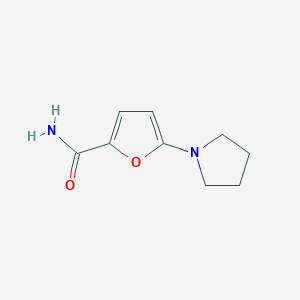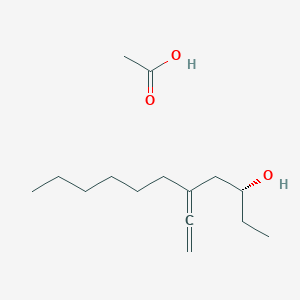
CID 71419831
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of CID 71419831 involves several synthetic routes and reaction conditions. One common method includes the synthesis of indanone derivatives, which involves multiple reaction steps, raw materials, and catalysts . Another method involves the preparation of 5-bromoindole derivatives through a series of reactions such as Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection .
Chemical Reactions Analysis
CID 71419831 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 71419831 has a wide range of scientific research applications In chemistry, it is used as a reagent in various chemical reactions and synthesis processes In biology, it is used in the study of cellular structures and genetic pathwaysIn industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 71419831 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
CID 71419831 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other indanone derivatives and 5-bromoindole derivatives. These compounds share some chemical properties with this compound but may differ in their specific applications and effects .
Properties
CAS No. |
821782-67-6 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-4-7-8-9-10-12(5-2)11-13(14)6-3;1-2(3)4/h13-14H,2,4,6-11H2,1,3H3;1H3,(H,3,4)/t13-;/m1./s1 |
InChI Key |
FEECRJHQETZQPF-BTQNPOSSSA-N |
Isomeric SMILES |
CCCCCCC(=C=C)C[C@@H](CC)O.CC(=O)O |
Canonical SMILES |
CCCCCCC(=C=C)CC(CC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


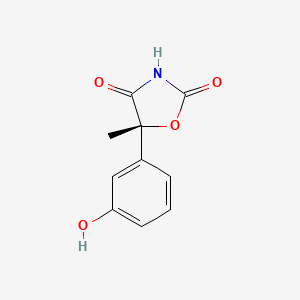

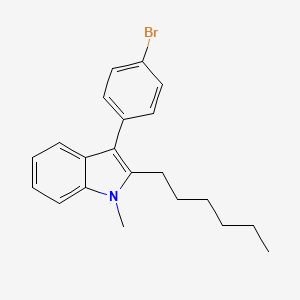
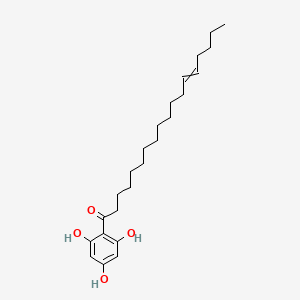

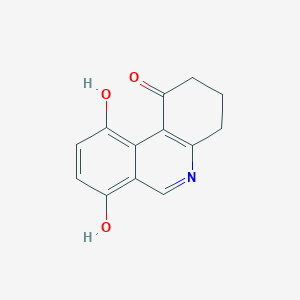

![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

